

Industrial-scale production of 2-Ethyl-5-methylhexanamide

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Compound of Interest

Compound Name: 2-Ethyl-5-methylhexanamide

Cat. No.: B1211977

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An in-depth guide to the industrial-scale synthesis of **2-Ethyl-5-methylhexanamide**, this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals. The following sections outline a plausible and scalable two-step manufacturing process, starting from the corresponding aldehyde, followed by amidation. The protocols are based on established industrial practices for similar chemical entities.

Application Notes

The industrial production of **2-Ethyl-5-methylhexanamide** is a two-stage process. The first stage involves the synthesis of the precursor, 2-Ethyl-5-methylhexanoic acid, via the oxidation of 2-Ethyl-5-methylhexanal. This method is analogous to the industrial production of similar branched carboxylic acids like 2-Ethylhexanoic acid, which is commonly synthesized by oxidizing 2-ethylhexanal.[1][2] The oxidation of aldehydes is a well-established and scalable industrial reaction, often utilizing air or oxygen in the presence of a catalyst.[3][4]

The second stage is the amidation of the synthesized 2-Ethyl-5-methylhexanoic acid to yield the final product, **2-Ethyl-5-methylhexanamide**. For large-scale production, direct amidation methods are economically favorable over those requiring expensive coupling reagents.[5] A robust and green approach involves the reaction of the carboxylic acid with an ammonia surrogate, such as urea, in the presence of a catalyst. This method avoids the handling of gaseous ammonia and is atom-economical.[6][7]

Purification of the final product on an industrial scale is typically achieved through recrystallization or distillation.[8] The purity of the final compound is critical and can be

determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10]

Experimental Protocols

Part 1: Industrial-Scale Synthesis of 2-Ethyl-5-methylhexanoic Acid

This protocol describes the oxidation of 2-Ethyl-5-methylhexanal to 2-Ethyl-5-methylhexanoic acid. The process is analogous to the industrial synthesis of 2-ethylhexanoic acid from 2-ethylhexanal.[3][11]

Materials and Equipment:

- Jacketed glass-lined reactor (1000 L) with overhead stirrer, reflux condenser, and gas inlet
- 2-Ethyl-5-methylhexanal (98% purity)
- Manganese(II) acetate ($\text{Mn}(\text{OAc})_2$) or a similar oxidation catalyst[4]
- Compressed air or oxygen source
- Sodium hydroxide (NaOH) solution (20%)
- Hydrochloric acid (HCl) solution (37%)
- Toluene
- Anhydrous magnesium sulfate (MgSO_4)
- Distillation apparatus

Procedure:

- **Reactor Setup:** The 1000 L reactor is charged with 2-Ethyl-5-methylhexanal (500 kg, 3516 mol) and manganese(II) acetate (2.5 kg, 14.4 mol).

- **Reaction:** The mixture is heated to 60-80°C with vigorous stirring. Compressed air is bubbled through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be maintained through the reactor's cooling jacket.
- **Monitoring:** The reaction progress is monitored by taking aliquots and analyzing for the disappearance of the aldehyde peak using Gas Chromatography (GC). The reaction is typically complete within 8-12 hours.
- **Work-up:** Once the reaction is complete, the mixture is cooled to room temperature. A 20% solution of sodium hydroxide is added to extract the carboxylic acid as its sodium salt. The aqueous layer is separated.
- **Acidification:** The aqueous layer is then acidified with concentrated hydrochloric acid to a pH of approximately 2, which precipitates the 2-Ethyl-5-methylhexanoic acid.
- **Extraction and Drying:** The crude acid is extracted with toluene. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- **Purification:** The toluene is removed under reduced pressure, and the crude 2-Ethyl-5-methylhexanoic acid is purified by vacuum distillation.

Part 2: Industrial-Scale Synthesis of 2-Ethyl-5-methylhexanamide

This protocol details the direct amidation of 2-Ethyl-5-methylhexanoic acid using urea as the nitrogen source. This method is advantageous for its low cost and operational simplicity.^[6]

Materials and Equipment:

- High-pressure stainless-steel reactor (1000 L) with mechanical stirrer and temperature control
- 2-Ethyl-5-methylhexanoic acid (from Part 1)
- Urea
- Niobium(V) oxide (Nb_2O_5) or other suitable Lewis acid catalyst^[12]

- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Crystallization vessel

Procedure:

- **Reactor Charging:** The high-pressure reactor is charged with 2-Ethyl-5-methylhexanoic acid (400 kg, 2528 mol), urea (167 kg, 2781 mol, 1.1 eq), and Niobium(V) oxide (4 kg, 15 mol, 0.6 mol%).
- **Reaction:** The reactor is sealed and the mixture is heated to 160-180°C with constant stirring. The reaction is carried out for 12-24 hours. The pressure in the reactor will increase due to the release of ammonia and carbon dioxide.
- **Monitoring:** The reaction is monitored by HPLC to follow the conversion of the carboxylic acid to the amide.
- **Cooling and Extraction:** After completion, the reactor is cooled to room temperature, and the pressure is carefully released. The reaction mixture is diluted with ethyl acetate.
- **Washing:** The organic layer is washed sequentially with saturated sodium bicarbonate solution to remove any unreacted acid, and then with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude **2-Ethyl-5-methylhexanamide**.
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product.

Data Presentation

The following tables summarize the expected quantitative data for the industrial-scale production of **2-Ethyl-5-methylhexanamide**. These values are representative and based on typical yields for analogous industrial processes.

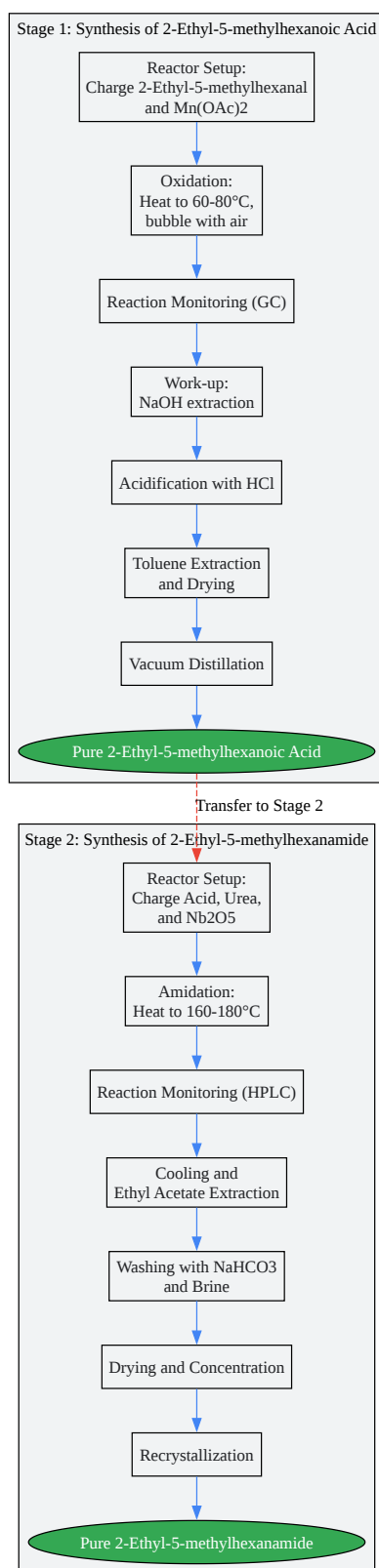
Table 1: Synthesis of 2-Ethyl-5-methylhexanoic Acid

Parameter	Value	Unit
Starting Material	2-Ethyl-5-methylhexanal	-
Amount of Starting Material	500	kg
Catalyst	Manganese(II) acetate	-
Catalyst Loading	0.5	% (w/w)
Reaction Temperature	60-80	°C
Reaction Time	8-12	hours
Product Yield (after distillation)	480	kg
Molar Yield	~85	%
Purity (by GC)	>99	%

Table 2: Synthesis of **2-Ethyl-5-methylhexanamide**

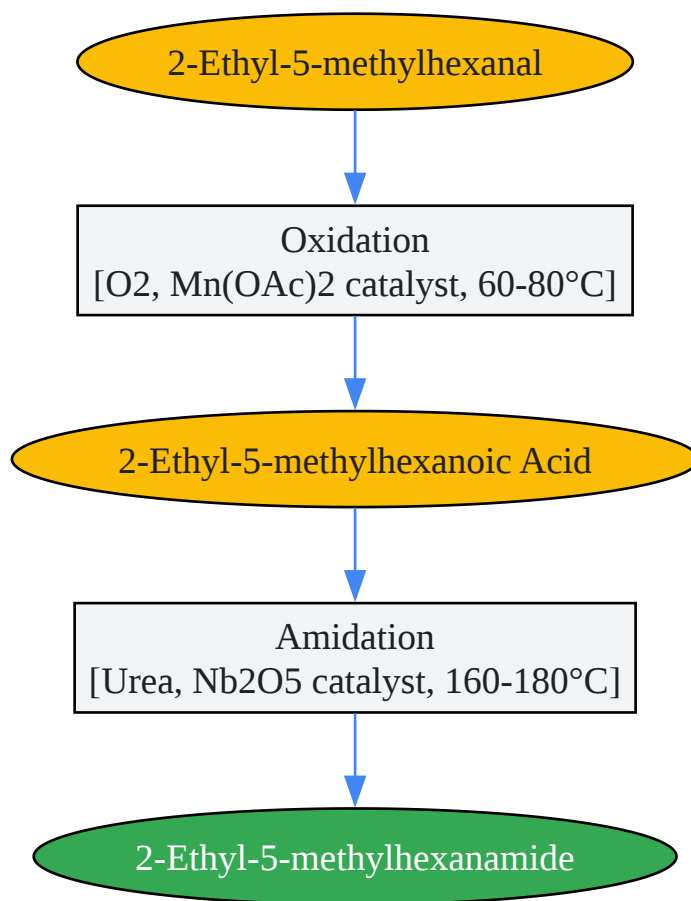
Parameter	Value	Unit
Starting Material	2-Ethyl-5-methylhexanoic acid	-
Amount of Starting Material	400	kg
Reagent	Urea	-
Reagent Equivalence	1.1	-
Catalyst	Niobium(V) oxide	-
Catalyst Loading	1.0	% (w/w)
Reaction Temperature	160-180	°C
Reaction Time	12-24	hours
Product Yield (after recrystallization)	370	kg
Molar Yield	~93	%
Purity (by HPLC)	>99.5	%

Visualizations



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Caption: Overall workflow for the industrial production of **2-Ethyl-5-methylhexanamide**.



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Caption: Chemical synthesis pathway for **2-Ethyl-5-methylhexanamide**.

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